2-(4-Nitrophenylazo)chromotropic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenylazo)chromotropic acid, also known as Chromotrope 2B or Acid Red 176, is a synthetic azo dye. It is widely used in various scientific and industrial applications due to its vibrant color and chemical properties. The compound has the molecular formula C16H9N3Na2O10S2 and a molecular weight of 513.37 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenylazo)chromotropic acid typically involves the diazotization of 4-nitroaniline followed by coupling with chromotropic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and crystallized for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenylazo)chromotropic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Amines such as 4-nitroaniline and chromotropic acid derivatives.
Substitution: Substituted azo compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenylazo)chromotropic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of various metal ions.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Industry: Utilized in the manufacturing of dyes, pigments, and as a colorant in various products
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenylazo)chromotropic acid involves its ability to form complexes with metal ions and interact with biological molecules. The azo bond and nitro group play crucial roles in its reactivity and binding properties. The compound can undergo various chemical transformations, leading to its diverse applications in different fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Nitrophenylazo)chromotropic acid disodium salt
- Chromotrope 2R
- Acid Red 87
Uniqueness
This compound stands out due to its specific azo structure and the presence of the nitro group, which imparts unique chemical properties. Its ability to form highly colored complexes makes it particularly valuable in analytical and industrial applications .
Eigenschaften
CAS-Nummer |
4682-47-7 |
---|---|
Molekularformel |
C16H11N3O10S2 |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H11N3O10S2/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23/h1-7,20-21H,(H,24,25,26)(H,27,28,29) |
InChI-Schlüssel |
UFCRMQZBTRPTQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.